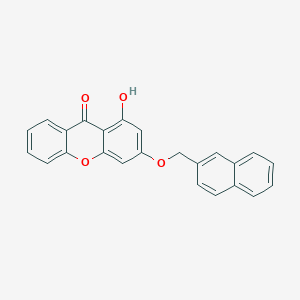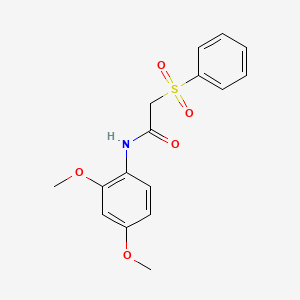
1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes a xanthene core substituted with a hydroxy group and a naphthylmethoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
The synthesis of 1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the naphthylmethoxy group: This step involves the reaction of the xanthene derivative with 2-naphthylmethanol in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
化学反应分析
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The naphthylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major products formed from these reactions include various xanthene derivatives with altered functional groups, which can be further utilized in different applications.
科学研究应用
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye due to its strong fluorescence properties.
Biology: Employed in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments and as a component in various industrial processes.
作用机制
The mechanism of action of 1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxy and naphthylmethoxy groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one can be compared with other xanthene derivatives, such as:
Fluorescein: Another xanthene dye with similar fluorescence properties but different functional groups.
Rhodamine: A xanthene derivative used in similar applications but with distinct structural features.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other xanthene derivatives.
属性
分子式 |
C24H16O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-hydroxy-3-(naphthalen-2-ylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C24H16O4/c25-20-12-18(27-14-15-9-10-16-5-1-2-6-17(16)11-15)13-22-23(20)24(26)19-7-3-4-8-21(19)28-22/h1-13,25H,14H2 |
InChI 键 |
AAHWKTHNBNFSHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)


![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11163873.png)
![3-(4-biphenylyl)-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11163877.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate](/img/structure/B11163879.png)

![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine](/img/structure/B11163898.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163899.png)
![(2S)-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)-3-phenylpropanoic acid](/img/structure/B11163904.png)

![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11163917.png)
![N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11163919.png)
![2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11163929.png)
